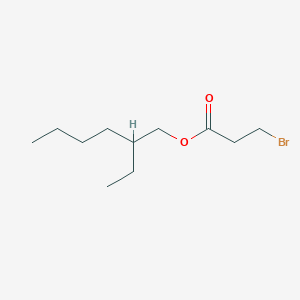

2-Ethylhexyl 3-bromopropanoate

Description

Structure

3D Structure

Properties

CAS No. |

5406-48-4 |

|---|---|

Molecular Formula |

C11H21BrO2 |

Molecular Weight |

265.19 g/mol |

IUPAC Name |

2-ethylhexyl 3-bromopropanoate |

InChI |

InChI=1S/C11H21BrO2/c1-3-5-6-10(4-2)9-14-11(13)7-8-12/h10H,3-9H2,1-2H3 |

InChI Key |

AYPGMQQFBHTLGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)CCBr |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of 2 Ethylhexyl 3 Bromopropanoate

Esterification Approaches to Bromopropanoates

Esterification represents a fundamental and widely employed method for the synthesis of esters. In the context of 2-Ethylhexyl 3-bromopropanoate (B1231587), this involves the reaction of a carboxylic acid with an alcohol.

Direct Esterification of 3-Bromopropionic Acid with 2-Ethylhexanol

The most direct route to 2-Ethylhexyl 3-bromopropanoate is the Fischer-Speier esterification of 3-bromopropionic acid with 2-ethylhexanol. This acid-catalyzed condensation reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed as it is formed, often through azeotropic distillation.

While specific data for the direct esterification of 3-bromopropionic acid with 2-ethylhexanol is not extensively detailed in publicly available literature, the general principles of Fischer esterification are well-established. For instance, the esterification of benzoic acid with 2-ethylhexanol using a tetraisopropyl titanate catalyst at temperatures between 190-230°C is a known industrial process. google.com Similarly, the esterification of acetic acid with 2-ethylhexanol has been studied, highlighting the reaction kinetics and the effectiveness of various catalysts. dergipark.org.trresearchgate.net These examples suggest that similar conditions, likely with azeotropic removal of water, would be effective for the synthesis of this compound.

A typical laboratory-scale procedure would involve refluxing a mixture of 3-bromopropionic acid, a slight excess of 2-ethylhexanol, a suitable solvent that forms an azeotrope with water (like toluene (B28343) or heptane), and a catalytic amount of a strong acid. The water is collected in a Dean-Stark apparatus. After the reaction is complete, the mixture is cooled, washed with a basic solution to remove unreacted acid and the catalyst, and then with brine. The organic layer is then dried, and the final product is purified by vacuum distillation.

Catalytic Systems in the Synthesis of 3-Bromopropanoate Esters

Homogeneous Catalysts: Traditional homogeneous catalysts for esterification include strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). google.com Arylsulfonic acids, like p-toluenesulfonic acid (p-TsOH), are also commonly used and are often preferred due to their solid nature, which can simplify handling. google.com These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

Heterogeneous Catalysts: In recent years, solid acid catalysts have gained prominence as they are easily separable from the reaction mixture, reusable, and generally less corrosive than mineral acids. Ion-exchange resins, such as Amberlyst, have been effectively used in the esterification of various carboxylic acids. dergipark.org.trresearchgate.net For example, Amberlyst 36 has been successfully used in the synthesis of 2-ethylhexyl acetate (B1210297) from acetic acid and 2-ethylhexanol. dergipark.org.trresearchgate.net Other solid acid catalysts that could potentially be used include zeolites and sulfated zirconia.

The table below summarizes some catalytic systems used in the synthesis of related esters, which could be adapted for the preparation of this compound.

| Catalyst | Reactants | Product | Reaction Conditions | Yield | Reference |

| Sulfuric Acid | Benzoic Acid, 2-Ethylhexanol | Benzoic acid (2-ethyl) hexyl ester | 215-225°C, 3.5-4.5 hours | >99% (based on acid value) | google.com |

| Amberlyst 36 | Acetic Acid, 2-Ethylhexanol | 2-Ethylhexyl acetate | 333-363 K | Equilibrium controlled | dergipark.org.trresearchgate.net |

| p-Toluenesulfonic acid | 3-Bromopropionic Acid, Ethanol (B145695) | Ethyl 3-bromopropanoate | General esterification | Not specified | google.com |

Hydrobromination Strategies for Ethyl Acrylate (B77674) Analogs

An alternative and significant route for the synthesis of 3-bromopropanoate esters is the hydrobromination of the corresponding acrylate esters. This method involves the addition of hydrogen bromide (HBr) across the carbon-carbon double bond of the acrylate.

Anti-Markovnikov Addition of Hydrogen Bromide to Unsaturated Esters

The addition of HBr to an unsymmetrical alkene, such as an acrylate ester, can theoretically yield two different products depending on which carbon atom of the double bond the bromine atom attaches to. In the case of 2-ethylhexyl acrylate, the desired product, this compound, is the result of an anti-Markovnikov addition. This means the bromine atom adds to the less substituted carbon of the double bond.

This anti-Markovnikov regioselectivity is achieved through a free-radical addition mechanism. chemistrysteps.comorgoreview.com The reaction is typically initiated by the presence of peroxides (e.g., benzoyl peroxide) or by UV light. rsc.org In the absence of a radical initiator, the addition of HBr to an alkene typically follows Markovnikov's rule, proceeding through a carbocation intermediate, which would lead to the formation of the 2-bromo isomer. The free-radical pathway is particularly effective for HBr, while it is not as efficient for HCl or HI. google.com

A scalable method for the anti-Markovnikov hydrobromination of olefins has been reported, which could be applied to 2-ethylhexyl acrylate. rsc.orgrsc.orgresearchgate.net This often involves saturating an inert solvent like toluene with HBr gas in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at low temperatures.

Mechanistic Considerations of Hydrobromination Reactions

The mechanism of the free-radical addition of HBr to an alkene involves a chain reaction with three main stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a peroxide initiator (ROOR) by heat or light, which generates two alkoxy radicals (RO•). chemistrysteps.comrsc.org This highly reactive radical then abstracts a hydrogen atom from HBr to form a bromine radical (Br•) and an alcohol (ROH). chemistrysteps.comrsc.org

Propagation: The bromine radical then adds to the double bond of the acrylate ester. This addition occurs in a way that forms the more stable carbon radical. In the case of an acrylate ester, the bromine atom adds to the terminal carbon (the β-carbon), resulting in a radical on the α-carbon, which is stabilized by the adjacent ester group. This radical then abstracts a hydrogen atom from another molecule of HBr, forming the 3-bromopropanoate product and regenerating a bromine radical, which can then continue the chain reaction. chemistrysteps.com

Termination: The chain reaction is terminated when two radicals combine. This can happen in various ways, such as two bromine radicals combining to form Br₂, or a bromine radical and a carbon radical combining.

Alternative Synthetic Routes to 3-Bromopropanoate Derivatives

Besides the two primary methods, other synthetic strategies can be employed to produce 3-bromopropanoate derivatives. One notable alternative involves the in-situ generation of hydrogen bromide.

A patented method describes the preparation of 3-bromopropionate compounds using acetyl bromide as a source of HBr. google.com In this one-pot synthesis, acetyl bromide reacts with an alcohol solvent (which can be the same alcohol that forms the ester or a different one) to generate HBr in situ. This HBr then undergoes a 1,4-addition (conjugate addition) reaction with an acrylate compound present in the mixture. google.com

For example, the reaction of ethyl acrylate with acetyl bromide in ethanol at room temperature, followed by heating to 55°C, yields ethyl 3-bromopropanoate with a reported yield of 91%. google.com Similarly, using methyl acrylate and methanol (B129727) gives methyl 3-bromopropanoate in 96% yield. google.com This method avoids the direct handling of corrosive HBr gas. A polymerization inhibitor, such as hydroquinone, is typically added to prevent the polymerization of the acrylate starting material. google.com

The table below provides examples of this alternative synthetic route.

| Acrylate Compound | Alcohol Solvent | Reagent | Product | Yield | Reference |

| Methyl acrylate | Methanol | Acetyl bromide | Methyl 3-bromopropanoate | 96% | google.com |

| Ethyl acrylate | Ethanol | Acetyl bromide | Ethyl 3-bromopropanoate | 91% | google.com |

Synthesis via Acetyl Bromide Reactions

A notable and efficient method for preparing 3-bromopropionate compounds, including this compound, involves the use of acetyl bromide in a one-pot reaction. google.com This process is distinguished by the in situ generation of hydrogen bromide (HBr). The synthesis commences with the reaction of acetyl bromide with an alcohol solvent, in this case, 2-ethylhexanol. This initial reaction produces HBr and the corresponding acetate ester as a byproduct. google.com

The freshly generated HBr then participates in a 1,4-addition (or conjugate addition) reaction with an acrylate compound. For the synthesis of the target molecule, ethyl acrylate would be the appropriate substrate. The HBr adds across the double bond of the acrylate, leading to the formation of the 3-bromopropanoate ester. google.com

In situ HBr Generation: Acetyl Bromide + 2-Ethylhexanol → Hydrogen Bromide + 2-Ethylhexyl acetate

Conjugate Addition: Hydrogen Bromide + Ethyl Acrylate → this compound

This one-pot method is advantageous due to its operational simplicity and reduced number of steps. google.com A key feature that facilitates purification is the significant difference in boiling points between the desired this compound product and the acetate byproducts, which allows for effective separation via distillation or rectification. google.com The reaction is typically carried out at room temperature initially, followed by heating to between 50-60 °C to ensure completion. google.com

| Reactant/Product | Role in Synthesis |

| Acetyl Bromide | Source of bromide and catalyst for in situ HBr generation google.com |

| 2-Ethylhexanol | Alcohol reactant and solvent google.com |

| Ethyl Acrylate | Michael acceptor for conjugate addition of HBr google.comwikipedia.org |

| This compound | Final Product |

| 2-Ethylhexyl acetate | Byproduct google.com |

Exploration of Enantioselective Pathways for Related Brominated Esters

While the direct enantioselective synthesis of this compound is not widely documented, significant research into the stereocontrolled synthesis of related brominated esters and chiral molecules provides a strong foundation for potential pathways. Enantioselective synthesis is crucial for producing chiral molecules with specific biological or chemical activities. acs.orgnih.gov

Research in this area often leverages chiral catalysts to control the stereochemical outcome of a reaction. For instance, organocatalytic halo-cycloetherification has been successfully used to construct brominated chroman scaffolds with high diastereoselectivity and enantioselectivity. acs.org This method employs chiral catalysts, such as those derived from BINOL, to direct the addition of a bromine source across a double bond, creating a stereogenic center. acs.org

Another relevant area is the catalytic asymmetric hydroboration of unsaturated amides, which yields chiral tertiary boronic esters. nih.gov These organoboron compounds are versatile intermediates that can be transformed into molecules with quaternary stereocenters. nih.gov The principles of achieving high regioselectivity and enantioselectivity in such systems, often using rhodium-based catalysts, could be adapted for the asymmetric bromination of appropriate precursors. nih.gov

Furthermore, asymmetric cycloaddition reactions demonstrate how the presence of a bromine substituent can influence stereoselectivity. acs.org The development of these advanced synthetic strategies highlights the ongoing efforts to achieve precise control over molecular architecture, which is a key goal in modern organic synthesis. nih.govyoutube.com These explorations into enantioselective reactions for brominated compounds pave the way for future development of methods to synthesize specific enantiomers of this compound.

| Enantioselective Strategy | Relevance to Brominated Esters | Key Features |

| Organocatalytic Halo-cycloetherification | Creates brominated chiral centers in cyclic ethers. acs.org | Utilizes chiral catalysts (e.g., BINOL-derived phosphoric acids) to achieve high diastereoselectivity and enantioselectivity (>90% ee). acs.org |

| Asymmetric Reversed Hydroboration | Produces chiral tertiary boronic esters, which are precursors to complex chiral molecules. nih.gov | Employs metal catalysts (e.g., Rhodium) with chiral ligands to control stereochemistry. nih.gov |

| Asymmetric Cycloaddition | The stereochemical outcome can be influenced by substituents like bromine. acs.org | Catalyst-dependent control over the formation of multiple stereocenters. acs.org |

Methodologies for Isolation and Purification in High Purity

Achieving high purity for this compound is essential for its use in further chemical synthesis. The purification process typically involves a multi-step approach to remove unreacted starting materials, catalysts, and byproducts.

A common and effective purification sequence starts after the main reaction is complete. The crude reaction mixture is first washed with a dilute aqueous solution of a base, such as sodium carbonate, to neutralize any remaining acidic components like residual HBr or acetyl bromide. orgsyn.org This is followed by washing with water to remove any inorganic salts and water-soluble impurities.

The primary method for isolating the final product is distillation under reduced pressure (vacuum distillation) . orgsyn.org This technique is particularly suitable for high-boiling point compounds like this compound, as it allows the substance to boil at a lower temperature, thus preventing thermal decomposition. For analogous compounds like ethyl β-bromopropionate, distillation at a reduced pressure (e.g., 15 mmHg) is a standard procedure to obtain the pure ester. orgsyn.org The collection of a specific boiling fraction ensures the high purity of the final product, often exceeding 98-99%. google.comgoogle.com

For syntheses where byproducts have very similar boiling points to the product, or for achieving ultra-high purity, column chromatography is a valuable technique. rsc.orgresearchgate.netresearchgate.net Using a stationary phase like silica (B1680970) gel, the crude product is separated based on the differential adsorption of its components. The choice of eluent (mobile phase) is critical for effective separation. rsc.org

| Purification Step | Purpose | Typical Reagents/Conditions |

| Neutralization Wash | Remove acidic impurities (e.g., HBr, catalysts). orgsyn.org | Dilute sodium carbonate (Na₂CO₃) solution. orgsyn.org |

| Water Wash | Remove salts and water-soluble impurities. | Deionized water. |

| Drying | Remove residual water from the organic phase. | Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). |

| Filtration | Remove drying agents or other solid impurities. rsc.orgresearchgate.net | Standard laboratory filtration. |

| Distillation | Isolate the final product based on boiling point. orgsyn.orggoogle.com | Vacuum distillation (reduced pressure) is preferred to prevent decomposition. orgsyn.org |

| Column Chromatography | Further purification for removing closely-related impurities. rsc.orgresearchgate.net | Silica gel as stationary phase; various organic solvents as eluents. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 2 Ethylhexyl 3 Bromopropanoate

Nucleophilic Substitution Reactions of the Bromo-Substituent

The carbon atom attached to the bromine in 2-Ethylhexyl 3-bromopropanoate (B1231587) is electrophilic due to the electronegativity of the bromine atom, making it a prime target for nucleophilic attack. These reactions typically proceed via an S_N2 mechanism, especially given that it is a primary alkyl halide, which involves a backside attack by the nucleophile and inversion of stereochemistry if the carbon were chiral.

Intermolecular Nucleophilic Displacements

A variety of nucleophiles can displace the bromide ion, leading to a diverse range of functionalized propanoate esters. The efficiency of these reactions is influenced by the strength of the nucleophile, the solvent, and the reaction temperature. For instance, strong nucleophiles in polar aprotic solvents tend to favor the S_N2 pathway.

Common nucleophilic substitution reactions for alkyl halides, which are analogous to what would be expected for 2-Ethylhexyl 3-bromopropanoate, include reactions with hydroxide (B78521) to form alcohols, alkoxides to form ethers, and cyanide to form nitriles.

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions on a Primary Alkyl Bromide

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | NaOH | Alcohol |

| Alkoxide | CH₃CH₂O⁻ | Ether |

| Thiolate | CH₃CH₂S⁻ | Thioether |

| Amine | NH₃ | Amine |

| Azide | N₃⁻ | Azide |

| Cyanide | CN⁻ | Nitrile |

| Carboxylate | CH₃COO⁻ | Ester |

This table presents generalized reactions for primary alkyl bromides and serves as a predictive model for the reactivity of this compound.

Intramolecular Cyclization and Ring Formation Reactions

If a nucleophilic center is present within the same molecule, intramolecular nucleophilic substitution can occur, leading to the formation of cyclic compounds. For a derivative of this compound to undergo intramolecular cyclization, a nucleophile would need to be suitably positioned to attack the carbon bearing the bromine. For example, if the 2-ethylhexyl group were modified to contain a hydroxyl or amino group at an appropriate distance, ring closure could be initiated.

Research on ω-halogenoalkylmalonic esters demonstrates that the rates of intramolecular cyclization are highly dependent on the size of the ring being formed. In reactions with a strong base like potassium t-butoxide, the relative rates for the formation of 3-, 4-, 5-, and 6-membered rings were found to be 650,000 : 1 : 6500 : 5, respectively rsc.org. This highlights the strong preference for the formation of three- and five-membered rings in such intramolecular reactions rsc.org. The mechanism involves the formation of a carbanion which then cyclizes in the rate-determining step rsc.org.

Elimination Reactions and Formation of Unsaturated Derivatives

In the presence of a strong, non-nucleophilic base, this compound is expected to undergo elimination reactions to form unsaturated derivatives. The primary pathway for this transformation is dehydrobromination.

Dehydrobromination Pathways to Acrylates

The removal of a proton from the carbon atom alpha to the ester group (the β-hydrogen relative to the bromine) and the bromide ion from the adjacent carbon leads to the formation of 2-Ethylhexyl acrylate (B77674). This reaction is a β-elimination, typically following the E2 mechanism.

The general transformation can be represented as:

Br-CH₂-CH₂-COOCH₂CH(CH₂CH₃)(CH₂)₃CH₃ + Base → CH₂=CH-COOCH₂CH(CH₂CH₃)(CH₂)₃CH₃ + H-Base⁺ + Br⁻

The choice of a bulky base, such as potassium t-butoxide, is often employed to favor elimination over substitution.

Stereochemical Aspects of Elimination Processes

The E2 elimination reaction is stereospecific and requires a specific geometric arrangement of the departing proton and leaving group. chemistrysteps.comchemistrysteps.com For the reaction to proceed, the β-hydrogen and the bromine atom must be in an anti-periplanar conformation. chemistrysteps.comchemistrysteps.commgscience.ac.in This alignment allows for the smooth overlap of the developing p-orbitals to form the new pi bond of the resulting alkene.

In acyclic systems like this compound, free rotation around the carbon-carbon single bond allows the molecule to readily adopt the necessary anti-periplanar conformation for elimination to occur. If there are multiple β-hydrogens, the reaction is stereoselective, with the more stable (trans) alkene being the major product. chemistrysteps.comchemistrysteps.com However, in the case of this compound, the product is a terminal alkene, so E/Z isomerism is not a factor.

Radical Reactions and Applications in Controlled Polymerization

Alkyl halides, including α-bromo esters, are widely used as initiators in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). This method allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.

This compound, or more commonly, structurally similar α-bromo esters like ethyl 2-bromopropionate, can initiate the polymerization of various monomers. The process involves the reversible activation of the carbon-bromine bond by a transition metal catalyst, typically a copper complex, to generate a propagating radical.

Table 2: Factors Affecting Initiator Efficiency in ATRP

| Factor | Trend | Rationale |

| Substitution at α-carbon | Tertiary > Secondary > Primary | Increased stability of the resulting radical. researchgate.net |

| α-Substituent | Electron-withdrawing groups (e.g., -CN, -C(O)OR) | Stabilization of the radical through resonance or induction. researchgate.net |

| Leaving Group | I > Br > Cl | Weaker carbon-halogen bond leads to faster activation. researchgate.net |

This table summarizes general trends for ATRP initiators, providing a framework for predicting the behavior of this compound.

The use of such functional initiators is a key advantage of ATRP, as it allows for the direct incorporation of specific end-groups into the polymer chain.

Role as an Initiator in Atom Transfer Radical Polymerization (ATRP)

This compound serves as a functional initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization (CRP) technique. Its chemical structure is well-suited to initiate the polymerization of various monomers in a controlled manner, leading to the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Atom Transfer Radical Polymerization (ATRP) is a powerful method for forming carbon-carbon bonds using a transition metal catalyst. wikipedia.org The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant species (the initiator, R-X, or a dormant polymer chain, Pn-X) and a transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand). This process generates a radical (R• or Pn•) and the transition metal complex in a higher oxidation state (e.g., X-Cu(II)/Ligand). wikipedia.orgcmu.edu

The key to ATRP is the establishment of a rapid equilibrium between the active (radical) and dormant (alkyl halide) species. wikipedia.org This equilibrium is heavily shifted towards the dormant side, which keeps the concentration of propagating radicals very low. cmu.edu This low radical concentration minimizes termination reactions, which are second-order with respect to the radical concentration, thus allowing for the controlled growth of polymer chains. cmu.edu

In the context of this compound as an initiator, the mechanism proceeds as follows:

Initiation: The C-Br bond of this compound is homolytically cleaved by the transition metal catalyst (e.g., Cu(I) complex). This results in the formation of a 2-ethylhexyl 3-propanoate radical and the corresponding higher oxidation state metal halide complex (e.g., Br-Cu(II) complex).

Propagation: The generated radical adds to a monomer molecule, initiating the polymer chain growth. This new polymeric radical can then propagate by adding to more monomer units.

Deactivation: The higher oxidation state metal complex (deactivator) can transfer a halogen atom back to the propagating radical, reforming a dormant polymer chain and the lower oxidation state metal complex (activator). This deactivation step is crucial for maintaining control over the polymerization.

Equilibrium: The rapid and reversible activation and deactivation steps establish a dynamic equilibrium, ensuring that all polymer chains grow at a similar rate.

The kinetics of ATRP are governed by the rate constants of activation (kact) and deactivation (kdeact), and the ratio of these constants defines the ATRP equilibrium constant (KATRP = kact / kdeact). cmu.educmu.edu The structure of the initiator plays a critical role in determining the value of kact.

For alkyl halide initiators, the activation rate constants are influenced by:

Substitution: The reactivity of the alkyl halide increases with substitution at the α-carbon (primary < secondary < tertiary). For α-bromoesters, the ratio of kact for primary, secondary, and tertiary structures is approximately 1:10:80. colab.wsresearchgate.net

α-Substituents: Electron-withdrawing groups that can stabilize the formed radical increase the activation rate.

Leaving Group: The nature of the halogen atom significantly affects kact, with the reactivity generally increasing in the order of Cl < Br < I. For methyl 2-halopropionates, the approximate ratio of kact for chloro:bromo:iodo is 1:20:35. colab.wsresearchgate.net

| Initiator | Relative kact Ratio | Reference |

| Primary α-bromoester | ~1 | colab.wsresearchgate.net |

| Secondary α-bromoester | ~10 | colab.wsresearchgate.net |

| Tertiary α-bromoester | ~80 | colab.wsresearchgate.net |

| Methyl 2-chloropropionate | ~1 | colab.wsresearchgate.net |

| Methyl 2-bromopropionate | ~20 | colab.wsresearchgate.net |

| Methyl 2-iodopropionate | ~35 | colab.wsresearchgate.net |

An appropriate initiator should have an activation rate that is at least as fast as the rate of propagation to ensure that all chains are initiated simultaneously, leading to polymers with low polydispersity. cmu.edu The deactivation rate constant (kdeact) is also crucial for maintaining control. Efficient deactivation ensures that the concentration of active radicals remains low, minimizing termination reactions.

The use of initiators like this compound in ATRP allows for excellent control over the final polymer's properties. This control stems from the "living" nature of the polymerization, where the majority of polymer chains retain their active halogen end-group, allowing for further chain extension or modification. wikipedia.org

Macromolecular Architecture: ATRP enables the synthesis of a wide variety of complex polymer architectures. researchgate.net By using functional initiators, specific functionalities can be introduced at the α-chain end. Furthermore, the retention of the halogen at the ω-chain end allows for post-polymerization modifications and the synthesis of block copolymers by sequential monomer addition. wikipedia.org The versatility of ATRP allows for the creation of various topologies, including star polymers, comb-like polymers, and polymer brushes. researchgate.net

Polydispersity (Đ): A key advantage of ATRP is the ability to produce polymers with a narrow molecular weight distribution, often with polydispersity indices (Đ) between 1.05 and 1.2. wikipedia.org This high degree of control is a direct result of the fast initiation and the rapid, reversible deactivation process, which ensures that all polymer chains grow at a similar rate. The polydispersity can be influenced by the choice of initiator. For instance, mixing two initiators with different reactivities can be a strategy to tailor the dispersity of the resulting polymer. ethz.ch A well-chosen initiator, like a secondary bromoester, generally leads to well-controlled polymerizations and low dispersity values. ethz.ch The degree of polymerization is determined by the ratio of the initial monomer concentration to the initiator concentration. researchgate.net

Chain Transfer Agent Considerations in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

While this compound is primarily recognized as an ATRP initiator, its potential role in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is less direct. RAFT polymerization relies on a different mechanism of controlled radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA). wikipedia.org

RAFT polymerization is a form of degenerative chain transfer polymerization. wikipedia.org The core of RAFT chemistry lies in the use of a RAFT agent, which is typically a dithioester, trithiocarbonate, xanthate, or dithiocarbamate. wikipedia.orgacs.org The mechanism involves a series of addition-fragmentation steps:

A propagating radical (Pn•) adds to the C=S bond of the RAFT agent (ZC(=S)SR).

This addition forms an intermediate radical.

This intermediate can then fragment, releasing either the initial R group as a new radical (R•) or the original propagating chain (Pn•).

This reversible chain transfer process establishes an equilibrium between active propagating chains and dormant polymeric RAFT agents. acs.org This allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and low polydispersities. wikipedia.org The choice of the Z and R groups on the RAFT agent is crucial for controlling the polymerization of different monomers. boronmolecular.com

Alkyl halides like this compound are not conventional RAFT agents as they lack the necessary thiocarbonylthio moiety. Therefore, they cannot directly participate in the core RAFT equilibrium in the same way a traditional CTA does.

In RAFT polymerization, the efficiency of chain transfer is paramount for regulating polymer growth and achieving a narrow molecular weight distribution. The chain transfer constant (Ctr) of the RAFT agent should ideally be high (typically greater than 2) to ensure that the rate of chain transfer is much faster than the rate of propagation. cmu.edu This ensures that all chains have an equal probability of growing, leading to a linear increase in molecular weight with conversion and a low polydispersity. rsc.org

This compound does not function as a chain transfer agent in the conventional RAFT mechanism. Its primary role in radical polymerization is as an initiator. While it is possible to combine ATRP and RAFT principles in hybrid systems, the direct application of an alkyl bromide like this compound as a CTA in a standard RAFT polymerization is not mechanistically feasible. The efficiency of RAFT is dictated by the addition and fragmentation rates associated with the thiocarbonylthio compound, a functionality absent in this compound.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The presence of a bromine atom on the propyl chain makes this compound a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed processes, in particular, have demonstrated significant utility in activating alkyl halides for such transformations. rsc.org The reactivity of the C(sp³)–Br bond in this compound allows it to engage in catalytic cycles that typically involve oxidative addition, transmetalation, and reductive elimination steps.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com While traditionally applied to aryl and vinyl halides, recent advancements have expanded its scope to include less reactive alkyl halides. organic-chemistry.org this compound, as a primary alkyl bromide, is a potential candidate for this transformation.

The catalytic cycle for the Suzuki-Miyaura reaction of an alkyl bromide begins with the oxidative addition of the C-Br bond to a low-valent palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This step can be challenging for alkyl halides compared to their aryl counterparts and often requires specific ligands to facilitate the reaction and prevent side reactions like β-hydride elimination. nih.govnih.gov Following oxidative addition, a base activates the organoboron reagent (e.g., a boronic acid or ester) to facilitate transmetalation, where the organic group from the boron is transferred to the palladium center. organic-chemistry.org The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. libretexts.org

For the successful coupling of alkyl bromides like this compound, the choice of catalyst, ligand, and base is critical. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Alkyl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Precursor to the active Pd(0) catalyst. |

| Ligand | PCy₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the Pd catalyst, promotes oxidative addition and reductive elimination. |

| Organoboron Reagent | Arylboronic acids, Alkyltrifluoroborates, Boronic esters (e.g., pinacol esters) nih.govyonedalabs.com | Source of the nucleophilic carbon group. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent for transmetalation. youtube.comnih.gov |

| Solvent | Toluene (B28343), Dioxane, THF, often with water | Solubilizes reactants and catalyst. |

Beyond the Suzuki-Miyaura reaction, this compound can participate in other palladium-mediated C-C bond-forming reactions. The key step in these transformations is the activation of the carbon-bromine bond by a palladium catalyst.

One of the most notable examples is the Heck reaction , which couples an organohalide with an alkene. wikipedia.orgorganic-chemistry.org The mechanism involves the oxidative addition of the alkyl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base. wikipedia.org While aryl and vinyl halides are more common substrates, the use of alkyl halides is also possible under specific conditions. beilstein-journals.org

Other palladium-catalyzed cross-coupling reactions could also be employed, each utilizing a different organometallic reagent for the transmetalation step. These provide diverse pathways for introducing new functional groups onto the propanoate backbone.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions Applicable to Alkyl Bromides

| Reaction Name | Nucleophile Source | Typical Product |

|---|---|---|

| Suzuki-Miyaura | Organoboron compounds (R-B(OR)₂) | R-R' |

| Heck | Alkenes (R'-CH=CH₂) | R-CH=CH-R' |

| Stille | Organotin compounds (R-SnR'₃) | R-R' |

| Negishi | Organozinc compounds (R-ZnX) | R-R' |

| Hiyama | Organosilicon compounds (R-SiR'₃) | R-R' |

| Sonogashira | Terminal alkynes (R'-C≡CH) | R-C≡C-R' |

| Carbonylation | Carbon monoxide (CO) and an alcohol (R'OH) | R-COOR' organic-chemistry.org |

Transformations Involving the Ester Functionality

The 2-ethylhexyl ester group in the target molecule is also susceptible to various chemical transformations, providing routes to different classes of compounds. These reactions primarily involve cleavage of the acyl-oxygen bond.

Hydrolysis is the cleavage of an ester in the presence of water to yield a carboxylic acid and an alcohol. For this compound, hydrolysis would result in 3-bromopropanoic acid and 2-ethylhexanol. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt, which can then be protonated to give the carboxylic acid. The hydrolysis of 2-ethylhexyl esters is a known process, often studied in the context of their applications in cosmetics and industrial fluids. nih.govindustrialchemicals.gov.au

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base (such as an alkoxide) and is reversible. jst.go.jp For example, reacting this compound with methanol (B129727) in the presence of a catalyst like sodium methoxide would lead to the formation of Methyl 3-bromopropanoate and 2-ethylhexanol. To drive the equilibrium towards the desired product, the more volatile alcohol (in this case, methanol or 2-ethylhexanol) is often used in excess or removed from the reaction mixture as it forms. nih.govresearchgate.net Studies on the transesterification of palm oil methyl esters with 2-ethylhexanol have shown high conversion rates under optimized conditions. csic.esbohrium.comresearchgate.net

Table 3: Representative Conditions for Transesterification of 2-Ethylhexyl Esters

| Reactant | Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Palm Oil Methyl Ester (POME) | Sodium Methoxide (2% w/w) | 70-110°C | < 10 min | 98% | jst.go.jpnih.govresearchgate.net |

| Methyl Laurate | Sodium Methoxide (0.6 wt.%) | 70°C | 11.5 min | 77% | bohrium.com |

The ester functionality can be reduced to yield primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters. masterorganicchemistry.comlibretexts.orglumenlearning.com

The reduction of this compound with LiAlH₄ is expected to produce two alcohol products: 3-bromo-1-propanol and 2-ethylhexanol. The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl carbon, followed by the elimination of the 2-ethylhexyloxy group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of hydride to the corresponding alkoxide, which is protonated upon workup to yield the primary alcohol. libretexts.orgucalgary.ca

A key consideration in this reaction is chemoselectivity. LiAlH₄ is a powerful reducing agent that can also reduce alkyl halides to alkanes. reddit.com However, the reduction of an ester is generally much faster than the reduction of an alkyl bromide. reddit.com Therefore, by carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the reducing agent), it may be possible to selectively reduce the ester group while leaving the carbon-bromine bond intact, primarily yielding 3-bromo-1-propanol. Other reducing agents, such as lithium borohydride (LiBH₄), are also known to reduce esters and may offer different selectivity profiles. harvard.edu

Table 4: Potential Products from the Reduction of this compound

| Reducing Agent | Expected Primary Product(s) | Notes |

|---|---|---|

| LiAlH₄ (Lithium aluminum hydride) | 3-bromo-1-propanol and 2-ethylhexanol | Powerful reducing agent; may also reduce the C-Br bond under harsh conditions. masterorganicchemistry.comreddit.com |

| NaBH₄ (Sodium borohydride) | No reaction with ester | Not strong enough to reduce esters under standard conditions. lumenlearning.com |

| LiBH₄ (Lithium borohydride) | 3-bromo-1-propanol and 2-ethylhexanol | Can selectively reduce esters in the presence of other functional groups. harvard.edu |

| BH₃•THF (Borane-tetrahydrofuran complex) | No reaction with ester | Typically reduces carboxylic acids faster than esters. harvard.edu |

Applications in Advanced Polymer Chemistry and Materials Science

Precision Synthesis of Poly(2-ethylhexyl acrylate) and Copolymers

Conventional free radical polymerization (FRP) of 2-ethylhexyl acrylate (B77674) (2-EHA) often results in polymers with broad molecular weight distributions and limited architectural control due to excessive chain transfer and termination reactions. ias.ac.in In contrast, using an initiator like 2-Ethylhexyl 3-bromopropanoate (B1231587) in an ATRP system allows for the synthesis of polymers with predictable molecular weights, narrow polydispersity, and well-defined end-groups. ias.ac.insigmaaldrich.com

In ATRP, the number-average molecular weight of the resulting polymer is determined by the ratio of the consumed monomer to the initiator concentration. sigmaaldrich.com By employing 2-Ethylhexyl 3-bromopropanoate as the initiator, polymer chains are grown with a bromine atom at the terminus. ias.ac.incmu.edu This terminal halide is a crucial feature, as it remains as a "living" site that can be reactivated or chemically transformed. dntb.gov.uarsc.orgresearchgate.net

This high degree of end-group fidelity allows for post-polymerization modifications, where the terminal bromine can be substituted with various functional groups (e.g., azides, amines, thiols) to create telechelic polymers for specific applications. cmu.edu This precise control is essential for creating materials with tailored properties. dntb.gov.uarsc.org

| Monomer | Initiator System | Catalyst/Ligand | Solvent/Additive | Temperature | Key Outcome | Reference |

|---|---|---|---|---|---|---|

| 2-Ethylhexyl Acrylate (EHA) | Bromo-initiator | CuBr/PMDETA | Acetone | 70°C | Controlled molecular weight, narrow polydispersity | ias.ac.in |

| Methyl Acrylate (MA) | Ethyl 2-bromoisobutyrate | CuBr/Me6TREN | - | - | Predictable end-group fidelity | dntb.gov.ua |

| Butyl Acrylate (BA) | Bromo-initiator | CuCl2/TPMA/Sn(EH)2 | Anisole | 60°C | Low catalyst concentration (ARGET ATRP) | sigmaaldrich.com |

The halogen-terminated polymers synthesized using this compound are ideal macroinitiators for creating more complex polymer architectures like block and graft copolymers. sigmaaldrich.comcmu.edu

Block Copolymers: By sequentially adding a different monomer to a "living" poly(2-ethylhexyl acrylate) (P2EHA) chain, well-defined diblock (AB) or triblock (ABA) copolymers can be synthesized. cmu.eduresearchgate.net For instance, P2EHA-b-poly(methyl methacrylate) (PMMA) block copolymers have been successfully prepared via ATRP. researchgate.net These materials exhibit microphase separation, forming distinct nanodomains of the soft P2EHA block and the hard PMMA block, which is critical for applications like thermoplastic elastomers. researchgate.netresearchgate.net

Graft Copolymers: In this architecture, polymer chains are attached as side branches to a main polymer backbone. researchgate.net This can be achieved through a "grafting from" approach, where initiating sites are created along a polymer backbone, from which a second monomer like 2-EHA is polymerized. researchgate.netcmu.edu Conversely, a P2EHA backbone created using this compound can be functionalized to initiate the growth of other polymer grafts. These structures are valuable for modifying surfaces and compatibilizing polymer blends. researchgate.net

Development of Functional Polymeric Materials

The precise control over polymer structure afforded by initiators like this compound directly translates into the ability to develop advanced materials with enhanced and predictable functionalities.

Polymer nanocomposites, which involve dispersing nanofillers within a polymer matrix, can exhibit significantly improved mechanical and thermal properties compared to the pure polymer. The effectiveness of these enhancements depends heavily on the uniform dispersion of the nanofiller. Well-defined P2EHA, synthesized via ATRP, can be grafted from the surface of nanoparticles (e.g., silica (B1680970), gold) to create a polymer shell. cmu.edu This "grafting from" method, initiated by surface-bound groups analogous to this compound, ensures a strong covalent bond and helps prevent agglomeration of the nanoparticles, leading to hybrid materials with superior performance. cmu.edu

Poly(2-ethylhexyl acrylate) is intrinsically valuable for coatings, adhesives, and elastomers due to its very low glass transition temperature (Tg ≈ -65°C), which imparts flexibility and tackiness. ias.ac.inresearchgate.netgantrade.com

Adhesives: 2-EHA is a primary component in many pressure-sensitive adhesives (PSAs). gantrade.comnih.gov By using ATRP initiated with this compound, the molecular weight and architecture of the P2EHA can be fine-tuned to control adhesive properties like peel strength and tack. gantrade.com

Coatings: In coatings, P2EHA provides excellent flexibility, water resistance, and weatherability. gantrade.comchempoint.com The ability to form block copolymers allows for the creation of coatings that combine the soft, flexible nature of P2EHA with hard segments for improved durability and toughness. researchgate.net

Elastomers: The creation of ABA triblock copolymers, where A is a hard block (like PMMA) and B is a soft, rubbery block (P2EHA), is a classic strategy for thermoplastic elastomers. researchgate.net The controlled synthesis via ATRP ensures the formation of a physically cross-linked network that behaves like a vulcanized rubber at room temperature but can be processed like a thermoplastic at elevated temperatures. researchgate.net

Contribution to Tunable Material Properties

The central contribution of using this compound in controlled radical polymerization is the ability to establish a direct and predictable link between molecular design and macroscopic material properties. sigmaaldrich.comnih.gov Conventional polymerization methods produce a heterogeneous mixture of polymer chains, obscuring clear structure-property relationships.

In contrast, ATRP allows for the synthesis of polymer libraries where parameters like molecular weight, comonomer sequence (random vs. block), and architecture (linear, star, graft) are systematically varied. sigmaaldrich.comnih.gov This precision enables researchers to tune properties such as:

Mechanical Properties: By controlling the length of the soft P2EHA block versus a hard block in a copolymer, properties like tensile strength, elongation at break, and elasticity can be precisely modulated. researchgate.net

Thermal Properties: The glass transition temperature and thermal stability can be adjusted through copolymerization and the creation of nanocomposites. researchgate.netias.ac.in

Adhesion and Surface Properties: The tack, peel, and shear resistance of adhesives, as well as the hydrophobicity of coatings, can be finely controlled by manipulating the polymer's molecular weight and composition. gantrade.com

This ability to engineer polymers from the molecular level up is fundamental to the rational design of new, high-performance materials for targeted applications.

Influence on Polymer Viscoelasticity and Film Formation

The incorporation of this compound as an initiator or a comonomer in polymerization processes is hypothesized to have a profound impact on the viscoelastic behavior of the resulting polymers. The "2-ethylhexyl" moiety is known for its ability to introduce flexibility and lower the glass transition temperature (Tg) in polymers. This is due to the bulky, branched nature of the group, which increases the free volume between polymer chains, thereby facilitating segmental motion.

When used to initiate the polymerization of monomers like acrylates or styrenics, the 2-ethylhexyl group from the initiator fragment becomes an end-group on the polymer chain. This can disrupt chain packing and enhance chain mobility, leading to a decrease in the storage modulus (a measure of the elastic response) and an increase in the loss modulus (a measure of the viscous response) over a specific temperature range.

The quality of film formation is intrinsically linked to the viscoelastic properties of a polymer. For a polymer to form a continuous, defect-free film, its chains must be able to move and coalesce as the solvent evaporates. The plasticizing effect of the 2-ethylhexyl group can significantly improve film-forming characteristics. Polymers synthesized using this compound are expected to exhibit lower minimum film formation temperatures (MFFT), enabling the formation of high-quality films at ambient conditions without the need for additional plasticizers.

| Property | Expected Influence of this compound Incorporation | Rationale |

| Glass Transition Temperature (Tg) | Decrease | The branched 2-ethylhexyl group increases free volume and chain mobility. |

| Storage Modulus (G') | Decrease | Increased flexibility and reduced chain packing lead to a softer material. |

| Loss Modulus (G'') | Increase (near Tg) | Enhanced ability to dissipate energy through viscous motion. |

| Minimum Film Formation Temp. (MFFT) | Decrease | Improved chain mobility allows for coalescence at lower temperatures. |

Exploring Thermal Stability Enhancements in Derived Materials

The bromine atom in this compound can play a dual role. On one hand, carbon-bromine bonds are typically less stable than carbon-hydrogen or carbon-carbon bonds, which could potentially lower the onset temperature of thermal degradation. On the other hand, in certain polymer systems, the release of bromine-containing species during decomposition can act as a radical trap, interfering with the chain-reaction mechanism of degradation and thus enhancing thermal stability at higher temperatures.

| Parameter | Expected Influence of this compound | Potential Mechanism |

| Onset of Thermal Degradation (Tonset) | Potential Decrease | The C-Br bond is weaker than C-C or C-H bonds, possibly initiating degradation at a lower temperature. |

| Temperature of Max. Degradation Rate (Tmax) | Potential Increase | Released bromine species may act as radical scavengers, slowing the degradation process at higher temperatures. |

| Char Yield | Variable | The influence on char formation would be highly dependent on the specific polymer system and degradation pathway. |

Further research, including detailed kinetic studies of the thermal degradation process, is necessary to fully understand and optimize the influence of this compound on the thermal stability of derived materials.

Theoretical and Computational Studies of 2 Ethylhexyl 3 Bromopropanoate

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods provide detailed information about the electronic structure and can be used to predict various spectroscopic and chemical properties.

Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure of molecules. While direct studies on 2-Ethylhexyl 3-bromopropanoate (B1231587) are absent, we can infer its electronic characteristics by examining its constituent parts: the 2-ethylhexyl ester group and the 3-bromopropanoate moiety.

Ab initio and DFT studies on similar molecules, like ethyl bromide, have been performed to understand reaction pathways. For instance, calculations at the CCSD(T)/aug-cc-pVTZ level of theory have been used to predict product ratios in SN2 reactions, demonstrating a high level of accuracy. nih.gov Various density functionals, such as BLYP, B3LYP, and X3LYP, have been tested to assess their performance in predicting reaction barriers and product distributions. nih.gov

For molecules containing bromine, theoretical studies have explored the mechanisms of reactions involving brominated alkyl radicals. researchgate.net These studies often employ methods like BHandHLYP/6-311++G(2d,2p) for geometry optimization and frequency calculations, with higher-level single-point energy calculations at the CCSD(T) level to refine the results. researchgate.net Such calculations are crucial for understanding the potential energy surfaces of reactions involving the bromine atom in 2-Ethylhexyl 3-bromopropanoate.

The electronic properties of the ester group can be understood from studies on related esters. The electron density is significantly polarized around the ester functional group, with the carbonyl oxygen carrying a partial negative charge and the adjacent carbon bearing a partial positive charge. smolecule.com This polarization is a key factor in the molecule's reactivity.

A hypothetical DFT calculation on this compound would likely focus on the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to have significant contributions from the non-bonding orbitals of the oxygen and bromine atoms, while the LUMO would likely be centered on the antibonding σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack.

Table 1: Representative Theoretical Methods and Their Applications for Analogous Compounds

| Computational Method | Application | Relevant Compound Analogue |

| CCSD(T) | High-accuracy energy calculations for reaction pathways. | Ethyl bromide nih.gov |

| B3LYP | Geometry optimization and prediction of vibrational frequencies. | Halogenated pyridines researchgate.net |

| BHandHLYP | Investigating mechanisms of radical reactions. | Brominated alkyl radicals researchgate.net |

| M06-2X | Studying reaction mechanisms and solvent effects. | Lewis base-allenoate adducts nih.gov |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, such as NMR and IR spectra, which can aid in the identification and characterization of compounds.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. While experimental spectra for related compounds like 2-ethylhexyl acetate (B1210297) are available, computational predictions can help in assigning specific peaks to the corresponding nuclei in the target molecule. chemicalbook.com

Vibrational frequencies, corresponding to peaks in an infrared (IR) spectrum, can also be calculated. For halogenated compounds, DFT studies have shown that the vibrational frequencies can be sensitive to the solvent environment. researchgate.net For this compound, characteristic vibrational modes would include the C=O stretch of the ester group, C-O stretches, and the C-Br stretch. Computational scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Molecular Flexibility

The 2-ethylhexyl group imparts significant conformational flexibility to the molecule due to its branched structure and multiple rotatable bonds. smolecule.com MD simulations of related long-chain esters, such as 2-ethylhexyl laurate, have been used to investigate their molecular configurations. acs.orgnih.gov These studies reveal that such molecules can adopt both extended and more compact, folded conformations.

The contour length, which represents the end-to-end distance of the fully extended molecule, can be calculated from standard bond lengths and angles found in molecular dynamics force fields like OPLS. acs.org For the 2-ethylhexyl group, this branching is known to influence the packing and self-assembly of molecules. nih.gov

MD simulations of this compound would likely show a wide range of accessible conformations, with rotations around the C-C bonds of the ethylhexyl chain and the C-C and C-O bonds of the propanoate moiety. The presence of the bulky bromine atom could also introduce specific conformational preferences.

Table 2: Calculated Conformational Properties of a Related 2-Ethylhexyl Ester

| Property | Value | Compound | Reference |

| Radius of Gyration (Rg) | 6.49 ± 0.03 Å | 2-Ethylhexyl laurate | acs.org |

| Contour Length (LC) | 22.5 Å | 2-Ethylhexyl laurate | acs.org |

| Kuhn Length | 11.2 Å | 2-Ethylhexyl laurate | nih.gov |

Understanding Solvent Effects on Reactivity and Conformation

The solvent can have a profound impact on the conformation of a flexible molecule and the rates and mechanisms of its reactions. rsc.org Computational chemistry offers both implicit and explicit solvent models to study these effects.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. Studies on the SN2 reaction of ethyl bromide with the nitrite (B80452) ion have used PCM to investigate the reaction in DMSO solution. nih.gov

Explicit solvent models involve including a number of solvent molecules in the simulation box along with the solute. This allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net MD simulations with explicit solvent molecules can reveal how the solvent influences the conformational equilibrium of this compound by, for example, stabilizing certain conformers through favorable interactions.

For reactions, computational studies have shown that solvent choice can significantly alter product selectivity by differentially stabilizing reactants, transition states, and products. nih.govrsc.org For a reaction involving this compound, such as a nucleophilic substitution at the carbon bearing the bromine, the polarity of the solvent would be expected to play a crucial role in the reaction rate.

Mechanistic Insights from Computational Chemistry

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be identified, providing a detailed picture of the reaction pathway.

For this compound, a key reaction would be nucleophilic substitution at the α-carbon to the bromine atom. Computational studies on the reactivity of similar bromoalkanes can provide valuable insights. rsc.org DFT calculations can be used to determine the activation barriers for competing reaction pathways, such as SN2 and E2 reactions, and to predict the structures of the transition states.

Furthermore, computational studies on the reactions of brominated alkyl radicals with other species can shed light on potential radical-mediated reactions that this compound might undergo, for example, under photochemical conditions. researchgate.net These studies have identified various possible reaction channels, including isomerization and bond cleavage steps. researchgate.net

The reactivity of the ester group itself, for instance, in hydrolysis reactions, can also be modeled computationally. These calculations would typically involve modeling the attack of a nucleophile (like a water molecule or hydroxide (B78521) ion) on the carbonyl carbon and the subsequent steps of the reaction.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry offers powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways and the characterization of transition states. For a molecule like this compound, which features both an ester functional group and a bromine atom, several reaction pathways, such as nucleophilic substitution and elimination, are of primary interest.

Density Functional Theory (DFT) is a prominent method for modeling these reactions. nih.govresearchgate.net By employing DFT calculations, researchers can model the step-by-step mechanism of reactions, such as the hydrolysis of the ester group or the substitution of the bromine atom. nih.govrsc.org For instance, in a nucleophilic substitution reaction where the bromide ion acts as a leaving group, computational models can distinguish between an Sₙ1 and an Sₙ2 pathway. libretexts.org

For an Sₙ2 reaction, the model would depict a single transition state where the nucleophile attacks the carbon atom bonded to the bromine, and the carbon-bromine bond breaks simultaneously. libretexts.org The geometry and energy of this transition state can be precisely calculated, providing crucial information about the reaction's activation energy. In contrast, an Sₙ1 reaction model would show a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com

Similarly, the acid-catalyzed hydrolysis of the ester functional group can be modeled. rsc.orgzendy.io These models can elucidate the role of the catalyst in protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The transition states for both the formation of the tetrahedral intermediate and its subsequent collapse can be characterized, offering a complete energetic profile of the reaction. researchgate.net

The convergence of these computational models is typically verified through harmonic vibrational analysis. A true transition state is characterized by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov The inclusion of solvent effects, often through models like the self-consistent reaction field (SCRF), is also crucial for obtaining results that are comparable to experimental data in solution. nih.gov

A hypothetical reaction pathway for the nucleophilic substitution of this compound is detailed in the table below.

| Reaction Type | Key Steps | Computational Method | Information Gained |

|---|---|---|---|

| Sₙ2 Substitution | Single step: backside attack of nucleophile, simultaneous C-Br bond breaking. | DFT (e.g., B3LYP/6-31+G**) | Geometry and energy of the single transition state, activation energy. |

| Sₙ1 Substitution | Two steps: 1) Formation of a carbocation intermediate. 2) Nucleophilic attack on the carbocation. | DFT, MP2 | Energies of the carbocation intermediate and two transition states, stability of the carbocation. |

| Ester Hydrolysis (Acid-Catalyzed) | 1) Protonation of carbonyl oxygen. 2) Nucleophilic attack by water. 3) Proton transfer. 4) Elimination of alcohol. | DFT with solvent model (PCM) | Detailed mechanism, energies of all intermediates and transition states. |

Analysis of Reactive Intermediates (e.g., Carbocations, Radicals)

The reactivity of this compound is largely dictated by the stability of the reactive intermediates that can form during its chemical transformations. Computational methods are invaluable for studying these transient species, which are often difficult to characterize experimentally.

Carbocations: In the context of an Sₙ1 reaction, the stability of the resulting carbocation is paramount. masterorganicchemistry.comlibretexts.org The cleavage of the C-Br bond in this compound would lead to a secondary carbocation. Computational chemistry can be used to calculate the energy of this carbocation and assess its stability. Factors influencing stability, such as hyperconjugation and inductive effects from the adjacent alkyl chain and ester group, can be quantified. Furthermore, the possibility of carbocation rearrangements, such as hydride shifts to form a more stable carbocation, can be investigated by mapping the potential energy surface. masterorganicchemistry.com The planar geometry of the carbocation intermediate is a key feature that leads to racemization if the original carbon was a stereocenter. numberanalytics.com

Radicals: Radical intermediates can also play a role in the chemistry of this compound, particularly in reactions initiated by light or radical initiators. researchgate.netacs.org For example, the homolytic cleavage of the C-Br bond would generate a bromine radical and an alkyl radical. Computational studies can determine the bond dissociation energy of the C-Br bond, providing insight into the feasibility of such radical processes. rsc.org The reactivity of the resulting alkyl radical in subsequent reactions, such as addition to a double bond or abstraction of a hydrogen atom, can also be modeled. sci-hub.box The interaction of bromine radicals with organic molecules is an active area of computational research. nih.govacs.org

The table below summarizes the types of reactive intermediates that could be studied for this compound and the computational insights that could be gained.

| Intermediate | Formation Reaction | Computational Insights | Relevant Methodologies |

|---|---|---|---|

| Secondary Carbocation | Heterolytic cleavage of C-Br bond (Sₙ1) | Stability, geometry, potential for rearrangement. | DFT, MP2 |

| Alkyl Radical | Homolytic cleavage of C-Br bond | Bond dissociation energy, spin density distribution, subsequent reactivity. | DFT (e.g., M06-2X), Wavefunction methods |

| Acylium Ion | Protonation and loss of alcohol from ester (in strong acid) | Stability, electrophilicity. | DFT |

Development of Predictive Models for Chemical Behavior

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for estimating the chemical and physical properties of compounds based on their molecular structure. acs.org For this compound, QSAR models could be developed to predict a range of properties, including its reactivity in various reactions.

The development of a QSAR model typically involves several steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest (e.g., reaction rate constants) is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the experimental property. acs.orgnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net

For this compound, QSAR models could be developed to predict its rate of hydrolysis, its reactivity towards nucleophiles, or its potential for environmental degradation. nih.govrsc.org For instance, a model for the base-catalyzed hydrolysis of esters could be used to estimate the half-life of this compound under specific pH conditions. nih.gov Similarly, models for the reactivity of alkyl halides could provide an estimate of its susceptibility to nucleophilic substitution. njit.edu

The computer program SPARC (SPARC Performs Automated Reasoning in Chemistry) is an example of a sophisticated modeling system that can predict a wide range of physical and chemical properties from molecular structure alone, including ester hydrolysis rate constants. epa.gov Such tools could be applied to this compound to provide valuable preliminary data in the absence of experimental measurements.

Advanced Analytical Characterization in 2 Ethylhexyl 3 Bromopropanoate Research

Chromatographic Techniques for Separation and Purity

Chromatography is fundamental to the analysis of 2-Ethylhexyl 3-bromopropanoate (B1231587), enabling its separation from starting materials, by-products, and other impurities. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of 2-Ethylhexyl 3-bromopropanoate, which, due to its ester group, is amenable to both normal-phase and reverse-phase separations. In reverse-phase HPLC, a nonpolar stationary phase is paired with a polar mobile phase to achieve separation.

For the analysis of related ester compounds, typical conditions involve C8 or C18 columns with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). epa.govnih.gov Gradient elution, where the mobile phase composition is changed over time, is often employed to ensure adequate separation of components with varying polarities. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are added to the mobile phase to improve ionization. epa.govsielc.comsielc.com

Since the 2-ethylhexyl group is chiral, this compound exists as a pair of enantiomers. The separation of these enantiomers is crucial in stereoselective synthesis and requires specialized chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those coated with amylose (B160209) or cellulose (B213188) derivatives, have proven effective for the enantioseparation of similar chiral esters. researchgate.net The choice of mobile phase, typically a mixture of a hydrocarbon (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal chiral recognition and resolution. researchgate.net

Table 1: Illustrative HPLC Conditions for Analysis of Related Compounds

| Parameter | Reverse-Phase Analysis (e.g., for Phthalate (B1215562) Esters) nih.govsciex.com | Chiral Separation (e.g., for Brominated Esters) researchgate.net |

|---|---|---|

| Column | Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | Gradient of Water (with 10 mM ammonium acetate) and Methanol | Isocratic mixture of n-hexane and ethanol (B145695) (e.g., 95:5 v/v) |

| Flow Rate | 500 µL/min | 1.0 mL/min |

| Detection | UV (e.g., 225 nm) or Mass Spectrometry (LC-MS) | UV (e.g., 220 nm) or Polarimeter |

| Temperature | Ambient or controlled (e.g., 40 °C) | Controlled (e.g., 25 °C) |

Gas Chromatography (GC) is well-suited for the analysis of this compound due to its expected volatility. It is a primary method for assessing purity and quantifying the compound in reaction mixtures. The selection of the stationary phase is critical for achieving good resolution. A mid-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, is often a suitable choice as it separates compounds based on boiling point and, to some extent, polarity differences. d-nb.info

The analysis is typically performed with a temperature-programmed oven to ensure the elution of both more volatile impurities and the higher-boiling point analyte within a reasonable time. semanticscholar.org Helium is the most common carrier gas for GC-MS applications, though hydrogen is a viable alternative that can offer faster analysis times. shimadzu.com Split/splitless injection is commonly used, with the split ratio adjusted based on the sample concentration. semanticscholar.org

For quantitative analysis, an internal standard—a compound with similar chemical properties but a different retention time—is often added to the sample to correct for variations in injection volume and detector response. researchgate.net

Table 2: Typical GC Parameters for Analysis of Related 2-Ethylhexyl Esters

| Parameter | Example Value/Condition shimadzu.comnih.gov |

|---|---|

| Column | DB-5ms (5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 10:1 ratio) or Splitless |

| Oven Program | Initial temp 100 °C, hold 1 min, ramp to 270 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods provide detailed information about the molecular structure of this compound, from the connectivity of atoms to the identification of specific functional groups.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. ruc.dk ¹H and ¹³C NMR spectra provide a map of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons in the 2-ethylhexyl group and the 3-bromopropanoate moiety. The ethyl group on the main chain and the butyl group would present complex, overlapping multiplets in the aliphatic region (approx. 0.8-1.6 ppm). The methylene (B1212753) protons of the ester (-OCH₂-) would appear downfield (approx. 4.0 ppm) due to the deshielding effect of the adjacent oxygen atom. The methylene protons adjacent to the bromine (-CH₂Br) and the carbonyl group (-COCH₂-) in the propanoate chain would appear as triplets around 3.5 ppm and 2.9 ppm, respectively. chemicalbook.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon of the ester is the most deshielded, appearing around 170 ppm. The carbon attached to the oxygen (-OCH₂-) would be found around 67 ppm, while the carbon attached to the bromine (-CH₂Br) would be in the 25-35 ppm range. The remaining aliphatic carbons of the 2-ethylhexyl group would appear in the upfield region (10-40 ppm). chemicalbook.comchegg.com

2D Techniques: Techniques like COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks, confirming the connectivity within the ethyl and propyl chains. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for definitive assignment of the ¹H and ¹³C signals. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and carbons, which is invaluable for confirming the connection between the 2-ethylhexyl alcohol part and the 3-bromopropanoic acid part through the ester linkage. ruc.dk

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ester C=O | - | ~170 |

| -O-CH₂-(ethylhexyl) | ~4.0 (d) | ~67 |

| -CH-(ethylhexyl) | ~1.6 (m) | ~39 |

| -CH₂-Br | ~3.5 (t) | ~27 |

| -CO-CH₂- | ~2.9 (t) | ~38 |

| Aliphatic -CH₂- groups | ~1.3-1.4 (m) | ~14-30 |

| Terminal -CH₃ groups | ~0.9 (t) | ~11, ~14 |

Note: Predicted values are based on data from analogous structures like ethyl 3-bromopropionate, 2-ethylhexyl bromide, and 2-ethylhexyl 3-mercaptopropionate. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com Multiplicity: d=doublet, t=triplet, m=multiplet.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a highly sensitive and selective analytical tool. researchgate.net

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. A key feature would be the presence of an [M+2]⁺ peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. docbrown.info

Common fragmentation pathways would likely include:

Loss of the 2-ethylhexyl group (•C₈H₁₇) to give an ion corresponding to protonated 3-bromopropionic acid.

Cleavage of the C-Br bond, resulting in a fragment ion [M-Br]⁺.

Fragmentation of the 2-ethylhexyl side chain, leading to a series of alkane/alkene fragment ions, with a prominent peak at m/z = 57 corresponding to the butyl cation [C₄H₉]⁺. chemicalbook.com

McLafferty rearrangement, if sterically feasible, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage.

GC-MS combines the separation power of GC with the detection specificity of MS. It is the definitive method for identifying volatile components in a mixture. nih.gov A library search of the resulting mass spectrum can often tentatively identify unknown impurities.

LC-MS is used for less volatile compounds or those that are thermally unstable. nih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS. For this compound, analysis in positive ion mode would likely show the protonated molecule [M+H]⁺ or adducts with solvent ions like [M+Na]⁺. sciex.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band around 1735-1750 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the saturated ester group. Strong C-O stretching vibrations would be observed in the region of 1150-1250 cm⁻¹ . The aliphatic C-H stretching of the ethylhexyl group would appear just below 3000 cm⁻¹ . The C-Br stretching vibration would be found in the fingerprint region, typically between 500-650 cm⁻¹ . nih.govresearchgate.net